molecular formula C14H8O B12845967 2-Ethynyl-dibenzofuran

2-Ethynyl-dibenzofuran

Cat. No.: B12845967
M. Wt: 192.21 g/mol
InChI Key: UYUZOCULCARWEP-UHFFFAOYSA-N
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Description

2-Ethynyl-dibenzofuran is a chemical compound belonging to the class of dibenzofurans, which are aromatic heterocyclic compounds Dibenzofurans are known for their unique structural properties, consisting of two benzene rings fused to a central furan ring The ethynyl group attached to the dibenzofuran structure adds further complexity and potential reactivity to the molecule

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the cyclization of diarylether derivatives to form the dibenzofuran nucleus . The ethynyl group can then be introduced through a Sonogashira coupling reaction, which involves the reaction of a halogenated dibenzofuran with an ethynyl reagent in the presence of a palladium catalyst and a copper co-catalyst .

Industrial Production Methods: Industrial production of 2-Ethynyl-dibenzofuran may follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product can be achieved through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 2-Ethynyl-dibenzofuran can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl-containing derivatives.

    Reduction: The ethynyl group can be reduced to form ethyl or vinyl derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride as a catalyst are common.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl group can yield aldehydes or ketones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2-Ethynyl-dibenzofuran has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 2-Ethynyl-dibenzofuran is unique due to the presence of the ethynyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and a promising candidate for various applications in materials science and medicinal chemistry.

Properties

Molecular Formula

C14H8O

Molecular Weight

192.21 g/mol

IUPAC Name

2-ethynyldibenzofuran

InChI

InChI=1S/C14H8O/c1-2-10-7-8-14-12(9-10)11-5-3-4-6-13(11)15-14/h1,3-9H

InChI Key

UYUZOCULCARWEP-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC2=C(C=C1)OC3=CC=CC=C32

Origin of Product

United States

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